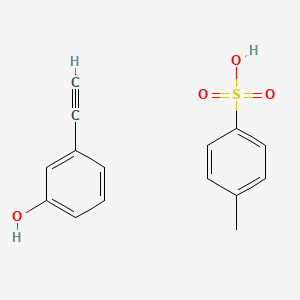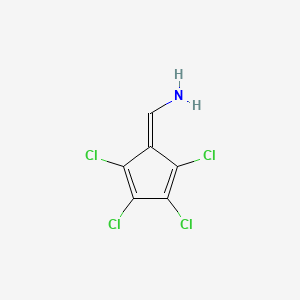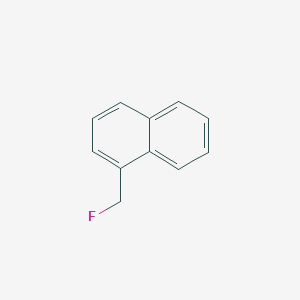
1-(Fluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉F It is a derivative of naphthalene, where a fluoromethyl group is attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Fluoromethyl)naphthalene typically involves several steps:
Diazotization Reaction: This involves the reaction of naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.
Substitution Reaction: The diazonium salt solution is then reacted with fluoroboric acid to form a naphthylamine diazonium salt fluoroborate double salt.
Hot Air Decomposition: The double salt is decomposed using hot air to yield a solution of this compound.
Purification: The solution is washed, neutralized, and distilled to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(Fluoromethyl)naphthalene undergoes various types of chemical reactions:
Electrophilic Aromatic Substitution: Similar to other naphthalene derivatives, it can undergo chlorination and bromination without a catalyst to form 1-chloronaphthalene and 1-bromonaphthalene.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially involving the fluoromethyl group.
Common reagents used in these reactions include halogens for substitution and various oxidizing or reducing agents depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Fluoromethyl)naphthalene is primarily related to its interaction with molecular targets through its fluoromethyl group. This interaction can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented in the literature.
Vergleich Mit ähnlichen Verbindungen
1-(Fluoromethyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a fluorine atom directly attached to the naphthalene ring, differing from the fluoromethyl group in this compound.
2,7-Bis(fluoromethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
55831-10-2 |
|---|---|
Molekularformel |
C11H9F |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-(fluoromethyl)naphthalene |
InChI |
InChI=1S/C11H9F/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI-Schlüssel |
URPWCRFVIDBYFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


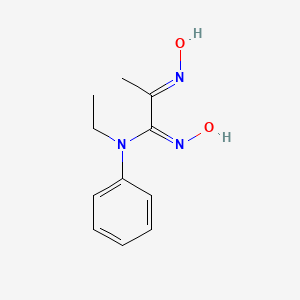
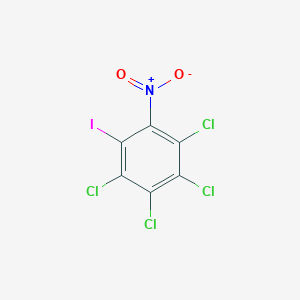

![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

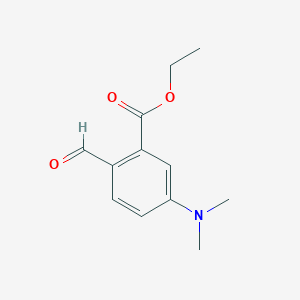

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
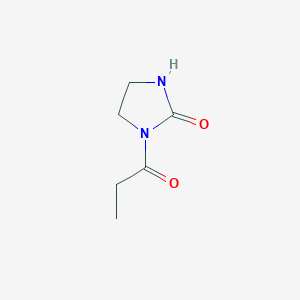
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
